3-Allyloxy-4-methoxybenzaldehyde
Description
Significance of Aromatic Aldehydes in Organic Synthesis and Beyond
Aromatic aldehydes are pivotal intermediates in the synthesis of numerous organic compounds. fiveable.menumberanalytics.com Their reactivity allows for the construction of diverse molecular architectures, including Schiff bases, indoles, and chalcones. wisdomlib.org The aldehyde functional group, with its carbonyl carbon, is susceptible to nucleophilic attack, a fundamental reaction in organic chemistry. fiveable.me This reactivity, combined with the stability of the aromatic ring, makes aromatic aldehydes indispensable tools for chemists. fiveable.me They are not only crucial in laboratory synthesis but are also found in nature, contributing to the characteristic scents of many plants, such as benzaldehyde (B42025) in almonds and cinnamaldehyde (B126680) in cinnamon. nih.gov
The Allyloxy and Methoxy (B1213986) Functional Groups in Chemical Reactivity
The chemical behavior of an organic molecule is largely dictated by its functional groups. ebsco.comlibretexts.org In 3-Allyloxy-4-methoxybenzaldehyde, the allyloxy and methoxy groups significantly influence its reactivity. Functional groups are specific arrangements of atoms within a molecule that determine its chemical properties and how it will interact with other molecules. youtube.com
The allyloxy group (-O-CH2-CH=CH2) contains a carbon-carbon double bond, which is a site of unsaturation. ebsco.com This double bond can undergo a variety of addition reactions and is also susceptible to rearrangement reactions, such as the Claisen rearrangement, particularly when attached to an aromatic ring.
The methoxy group (-OCH3) is an electron-donating group. When attached to an aromatic ring, it increases the electron density of the ring, making it more susceptible to electrophilic aromatic substitution reactions. The position of the methoxy group relative to other substituents on the ring directs incoming electrophiles to specific positions.
Overview of Research Trajectories for this compound
Research involving this compound has primarily focused on its utility as a synthetic intermediate. chemimpex.com Its multifunctional nature allows for a range of chemical transformations, making it a versatile building block for creating more complex molecules with potential applications in various fields. chemimpex.com Investigations have explored its use in the synthesis of novel compounds and in the development of new synthetic methodologies. chemimpex.comchemicalbook.com The presence of the reactive allyl group, in particular, opens avenues for diverse chemical modifications. chemicalbook.com
Chemical and Physical Properties of this compound
The physical and chemical properties of this compound are crucial for its handling, application, and the prediction of its behavior in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C11H12O3 | nih.gov |
| Molecular Weight | 192.21 g/mol | nih.gov |
| IUPAC Name | 4-methoxy-3-(prop-2-en-1-yloxy)benzaldehyde | nih.gov |
| CAS Number | 18075-40-6 | nih.gov |
| Appearance | Oil | sytracks.com |
| Boiling Point | 137°-150° C at 1.5 mbar | prepchem.com |
Synthesis of this compound
A common laboratory synthesis of this compound involves the reaction of isovanillin (B20041) with allyl bromide. prepchem.com In a typical procedure, isovanillin is dissolved in acetone (B3395972) with potassium carbonate, which acts as a base. prepchem.com Allyl bromide is then added dropwise to the stirred mixture. prepchem.com The reaction mixture is heated under reflux for several hours. prepchem.com After cooling and filtration, the solvent is removed, and the resulting residue is purified by vacuum distillation to yield the final product. prepchem.com
Applications in Research
This compound is a valuable compound in various areas of chemical research due to its versatile structure.
Organic Synthesis
This compound serves as a key building block in the synthesis of more complex organic molecules. chemimpex.com The aldehyde group can be readily transformed into other functional groups, and the allyl group can participate in a variety of reactions, including rearrangements and additions. For instance, it can be a precursor for the synthesis of other substituted benzaldehydes through reactions like the Claisen rearrangement, which repositions the allyl group onto the aromatic ring. chemicalbook.com
Pharmaceutical and Agrochemical Research
The structural motif present in this compound is of interest in the development of new pharmaceutical and agrochemical compounds. chemimpex.com The combination of the benzaldehyde core with the allyloxy and methoxy groups provides a scaffold that can be further modified to create molecules with potential biological activity. chemimpex.com Researchers investigate its derivatives for various applications, including the development of more effective pest control solutions. chemimpex.com
Materials Science
In the field of materials science, this compound is explored for its potential to be incorporated into polymers. chemimpex.com The addition of such molecules can modify the properties of the resulting materials, such as their flexibility and thermal stability. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-prop-2-enoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h3-5,7-8H,1,6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDYMKBALKOCCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336501 | |
| Record name | 3-ALLYLOXY-4-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18075-40-6 | |
| Record name | 3-ALLYLOXY-4-METHOXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Allyloxy 4 Methoxybenzaldehyde
Established Synthetic Routes and Reaction Optimizations
Allylation of Isovanillin (B20041) with Allyl Bromide and Base Catalysis
A primary and well-documented route to 3-allyloxy-4-methoxybenzaldehyde involves the Williamson ether synthesis, specifically the allylation of isovanillin using allyl bromide in the presence of a base. prepchem.comrsc.org This reaction targets the hydroxyl group at the 3-position of the isovanillin ring.
The choice of solvent and reaction conditions plays a critical role in the efficiency of the allylation of isovanillin. Acetone (B3395972) is a commonly employed solvent for this reaction. prepchem.com In a typical procedure, isovanillin is dissolved in acetone along with a base, such as potassium carbonate. prepchem.com The dropwise addition of allyl bromide is followed by a period of reflux, which provides the necessary energy to drive the reaction to completion. prepchem.com The reaction mixture is then cooled and filtered to remove the inorganic salts formed during the reaction. prepchem.com
Recent research has also explored more sustainable approaches, such as mechanochemistry, which can reduce or eliminate the need for bulk organic solvents. rsc.org While dimethylformamide (DMF) has been shown to be an effective liquid additive in ball-milling conditions, acetone and ethanol (B145695) have demonstrated better yields under traditional stirring conditions. rsc.org
| Reactants | Base | Solvent | Conditions | Product | Yield |
| Isovanillin, Allyl Bromide | Potassium Carbonate | Acetone | Reflux for 5 hours | This compound | 85% prepchem.com |
| Vanillin (B372448), Allyl Bromide | Potassium Carbonate | Acetone | - | Allylated Vanillin | 100% rsc.org |
| Vanillin, Allyl Bromide | Potassium Carbonate | Ethanol | - | Allylated Vanillin | 98% rsc.org |
| Vanillin, Allyl Bromide | Potassium Carbonate | DMF (in ball-mill) | 850 rpm | Allylated Vanillin | 95% rsc.org |
Optimizing the yield of this compound is a key focus of synthetic efforts. In the base-catalyzed allylation of isovanillin, using an appropriate stoichiometry of reagents is crucial. One reported procedure specifies dissolving 76g of isovanillin in a mixture of 104g of potassium carbonate and 450 mls of acetone, followed by the addition of 67g of allyl bromide, resulting in an 85% yield after distillation. prepchem.com
Mechanochemical approaches have also been investigated to improve yields and sustainability. rsc.org By optimizing parameters such as the stoichiometry of reagents, reaction time, and mechanical factors like rotational speed and the type of milling equipment, excellent yields of the allylated product can be achieved. rsc.org For instance, the mechanochemical allylation of vanillin, a related phenol, has been optimized to achieve a 95% isolated yield at the gram scale. rsc.org This suggests that similar strategies could be applied to the allylation of isovanillin to enhance efficiency.
Synthesis from 4-Hydroxy-3-methoxybenzaldehyde through Allylation
An alternative, though less direct, pathway to a related compound involves the allylation of vanillin (4-hydroxy-3-methoxybenzaldehyde). This process initially yields 4-allyloxy-3-methoxybenzaldehyde, which can then undergo further reactions. prepchem.comprepchem.com
Similar to the allylation of isovanillin, the synthesis from vanillin commonly employs a base-catalyzed approach with potassium carbonate (K2CO3) being a frequently used base. prepchem.comprepchem.comresearchgate.net The reaction is typically carried out in a solvent such as acetone. prepchem.comresearchgate.net Vanillin is dissolved in the solvent, and potassium carbonate is added, followed by the addition of allyl bromide. prepchem.comresearchgate.net The mixture is then refluxed for several hours to facilitate the reaction. prepchem.comresearchgate.net After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude product. prepchem.com
| Reactant | Base | Solvent | Conditions | Product |
| 4-Hydroxybenzaldehyde | Potassium Carbonate | Acetone | Reflux for 2 hours | 4-Allyloxybenzaldehyde prepchem.com |
| Vanillin | Potassium Carbonate | Acetone | Reflux for 8 hours | 4-Allyloxy-3-methoxybenzaldehyde researchgate.net |
While potassium carbonate is a common base, other bases and reaction conditions have been explored to optimize the allylation of phenolic compounds like vanillin. For instance, the use of a catalytic amount of potassium iodide (KI) in conjunction with potassium carbonate in DMF has been shown to significantly improve the yield of O-alkylation reactions. researchgate.net
Furthermore, research into more environmentally friendly methods has led to the exploration of mechanochemistry. rsc.org This solvent-free or low-solvent approach can lead to high yields of allylated vanillin and may be applicable to other phenolic aldehydes. rsc.org The optimization of mechanochemical parameters, including the use of liquid additives like DMF, has been shown to produce yields comparable to or even exceeding those of traditional solvent-based methods. rsc.org Other alternative reagents for similar transformations on related molecules have included the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF, which has shown to give complete conversion at room temperature for the O-alkylation of 5-iodoisovanillin derivatives. nih.gov
Derivation from Isovanillin
The synthesis of this compound from isovanillin is a straightforward example of Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of isovanillin to form a phenoxide ion, which then acts as a nucleophile, attacking an allyl halide.
The typical reaction sequence involves dissolving isovanillin in a suitable solvent, such as acetone, in the presence of a base like potassium carbonate. The base deprotonates the phenolic hydroxyl group of isovanillin. Following this, an allylating agent, commonly allyl bromide, is added to the reaction mixture. The mixture is then heated under reflux for several hours to ensure the completion of the reaction. After cooling and filtration to remove inorganic salts, the solvent is evaporated, and the crude product is purified, typically by vacuum distillation, to yield this compound.
A representative procedure involves dissolving isovanillin (76 g) in a stirred mixture of potassium carbonate (104 g) and acetone (450 mL). Allyl bromide (67 g) is then added dropwise over approximately 20 minutes. The resulting mixture is refluxed for 5 hours. After cooling and filtration, the solvent is removed under reduced pressure, and the residue is distilled under vacuum to afford this compound with a boiling point of 137-150°C at 1.5 mbar, yielding 85 g of the product. wikipedia.org
Regioselective Synthesis and Protection Strategies
An alternative and more intricate approach to synthesizing this compound involves starting from 3,4-dihydroxybenzaldehyde. This route necessitates a regioselective strategy to differentiate between the two hydroxyl groups.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of this compound and related compounds, green chemistry principles are being applied to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One promising green chemistry approach is the use of microwave-assisted synthesis. researchgate.net Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. mdpi.comnih.gov For the Williamson ether synthesis step, microwave heating can be employed to synthesize this compound from isovanillin and allyl bromide more efficiently. This method often allows for solvent-free conditions or the use of more environmentally benign solvents. mdpi.com
Another green strategy is the application of phase-transfer catalysis (PTC). PTC allows for the reaction of water-insoluble organic reactants with water-soluble inorganic reagents. phasetransfercatalysis.com In the context of synthesizing this compound, a phase-transfer catalyst can facilitate the reaction between the phenoxide ion (in the organic phase) and the allylating agent, often in a biphasic system with an aqueous solution of the base. This can eliminate the need for anhydrous organic solvents, reduce reaction times, and simplify work-up procedures. phasetransfercatalysis.comchemicalforums.com The use of catalysts like tetra-n-butylammonium bromide (TBAB) under these conditions represents a greener alternative to traditional methods that require large volumes of volatile organic compounds.
Exploration of Environmentally Benign Solvents and Catalysts
The principles of green chemistry encourage the use of safer solvents and catalytic systems to enhance reaction efficiency and minimize environmental impact. fzgxjckxxb.com The synthesis of this compound has been a subject of such green innovations, primarily focusing on replacing conventional solvents and employing phase-transfer catalysis.
Traditionally, the synthesis is performed in polar aprotic solvents like acetone or N,N-dimethylformamide (DMF), with a base such as potassium carbonate (K₂CO₃) to deprotonate the phenolic hydroxyl group of isovanillin. prepchem.com While these conditions are effective, the solvents can be problematic due to their volatility, toxicity, and disposal challenges.
A significant advancement towards a greener synthesis is the adoption of Phase-Transfer Catalysis (PTC). iajpr.com This technique is exceptionally useful for reactions where the reactants are located in separate, immiscible phases, such as an aqueous phase and an organic phase. fzgxjckxxb.comyoutube.com In the context of this compound synthesis, the isovanillin salt (an alkoxide) can be generated in an aqueous phase using a base like sodium hydroxide, while the water-insoluble allyl halide resides in a minimal organic phase. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336, acts as a shuttle. slideshare.netresearchgate.net It transports the alkoxide anion from the aqueous phase into the organic phase, where it can react with the allyl halide to form the desired ether. youtube.com
The benefits of using PTC in a biphasic system are numerous:
Reduced Use of Organic Solvents: Water can be used as the primary solvent, significantly reducing the reliance on hazardous organic solvents. fzgxjckxxb.com
Milder Reaction Conditions: PTC can accelerate reaction rates, often allowing for lower temperatures and shorter reaction times. fzgxjckxxb.comiajpr.com
Simplified Work-up: The catalyst and product are typically in the organic phase, while the inorganic byproducts remain in the aqueous phase, simplifying separation and purification. youtube.com
A patented process for a similar compound, 3-methoxy-4,5-methylenedioxybenzaldehyde, highlights the industrial applicability of this approach, specifying a reaction in a two-phase water/organic liquid medium at a pH of 7-12 in the presence of a phase-transfer catalyst. google.com This demonstrates a scalable, greener alternative to conventional methods.
| Parameter | Traditional Method | Green PTC Method |
|---|---|---|
| Solvent | Acetone, DMF prepchem.com | Water / Minimal Organic Solvent fzgxjckxxb.comgoogle.com |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) prepchem.com | Sodium Hydroxide (NaOH) google.com |
| Catalyst | None (Base is a stoichiometric reagent) | Phase-Transfer Catalyst (e.g., TBAB, Aliquat 336) slideshare.netresearchgate.net |
| Phase System | Homogeneous | Biphasic (Liquid-Liquid) fzgxjckxxb.com |
| Environmental Impact | Higher (Volatile/toxic solvents, difficult work-up) | Lower (Benign solvent, easier separation, less waste) iajpr.com |
Atom Economy and Waste Minimization in Synthetic Pathways
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Reactions with high atom economy are inherently more sustainable as they generate less waste.
The Williamson ether synthesis, being a substitution reaction, typically exhibits a lower atom economy compared to addition or rearrangement reactions, where all reactant atoms are incorporated into the final product. wikipedia.orgrsc.org In the synthesis of this compound from isovanillin and allyl bromide, an inorganic salt is formed as a byproduct, which constitutes waste.
The atom economy for this synthesis can be calculated as follows:
Reaction: C₈H₈O₃ (Isovanillin) + C₃H₅Br (Allyl Bromide) → C₁₁H₁₂O₃ (this compound) + HBr (byproduct)
Molecular Weight of Reactants:
Isovanillin (C₈H₈O₃): 152.15 g/mol
Allyl Bromide (C₃H₅Br): 120.99 g/mol
Total Mass of Reactants: 152.15 + 120.99 = 273.14 g/mol
Molecular Weight of Desired Product:
this compound (C₁₁H₁₂O₃): 192.21 g/mol nih.gov
Atom Economy Calculation: Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy = (192.21 / 273.14) x 100 ≈ 70.37%
This calculation shows that even with a 100% chemical yield, nearly 30% of the mass of the reactants ends up as waste byproducts (in practice, this is typically a salt like potassium bromide or sodium bromide, depending on the base used). prepchem.com
| Component | Chemical Formula | Molecular Weight (g/mol) | Role in Reaction |
|---|---|---|---|
| Input: Isovanillin | C₈H₈O₃ | 152.15 | Reactant |
| Input: Allyl Bromide | C₃H₅Br | 120.99 | Reactant |
| Output: this compound | C₁₁H₁₂O₃ | 192.21 | Desired Product |
| Output: Inorganic Salt (e.g., KBr) | KBr | 119.00 | Waste Byproduct |
Chemical Transformations and Derivatization of 3 Allyloxy 4 Methoxybenzaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde group in 3-Allyloxy-4-methoxybenzaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensation reactions, and redox transformations.
The carbonyl carbon of the aldehyde group in this compound is electrophilic and thus susceptible to attack by nucleophiles. libretexts.org This reaction typically involves the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. libretexts.orgyoutube.com The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the rehybridization of this carbon from sp² to sp³. libretexts.org
A common example of a nucleophilic addition is the Grignard reaction. Treatment of this compound with a Grignard reagent, such as methylmagnesium bromide, followed by an acidic workup, would yield a secondary alcohol.
Another important nucleophilic addition is the formation of cyanohydrins. The reaction of this compound with a cyanide ion (from a source like KCN or NaCN), followed by acidification, results in the formation of 2-hydroxy-2-(3-allyloxy-4-methoxyphenyl)acetonitrile. pressbooks.pub
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent(s) | Product |
| Methyl Grignard | 1. CH₃MgBr, THF2. H₃O⁺ | 1-(3-Allyloxy-4-methoxyphenyl)ethanol |
| Cyanide | 1. KCN, H₂O2. H₃O⁺ | 2-Hydroxy-2-(3-allyloxy-4-methoxyphenyl)acetonitrile |
Aldol (B89426) condensation reactions are fundamental carbon-carbon bond-forming reactions in organic chemistry. coleparmer.commagritek.com While this compound itself cannot enolize, it can readily react with enolizable aldehydes or ketones in a crossed aldol condensation, often referred to as a Claisen-Schmidt condensation. coleparmer.com
For instance, in a base-catalyzed reaction with acetone (B3395972), the enolate of acetone acts as the nucleophile, attacking the carbonyl carbon of this compound. The resulting β-hydroxy ketone intermediate readily dehydrates to form an α,β-unsaturated ketone. A similar reaction has been demonstrated with p-anisaldehyde (4-methoxybenzaldehyde) and acetone to produce 4-(4'-methoxyphenyl)-3-buten-2-one. magritek.comazom.com
Table 2: Claisen-Schmidt Condensation of this compound
| Reactant | Catalyst | Intermediate Product | Final Product |
| Acetone | NaOH or KOH | 4-Hydroxy-4-(3-allyloxy-4-methoxyphenyl)butan-2-one | 4-(3-Allyloxy-4-methoxyphenyl)but-3-en-2-one |
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. However, a particularly noteworthy oxidative transformation is the Baeyer-Villiger oxidation.
The Baeyer-Villiger oxidation is a reaction that converts aldehydes or ketones to esters or lactones, respectively, using peroxy acids or hydrogen peroxide. organic-chemistry.orgthermofisher.com For aromatic aldehydes, this oxidation leads to the formation of a formate (B1220265) ester, which can then be hydrolyzed to the corresponding phenol. chem-station.com This method provides a convenient route for the preparation of phenols from benzaldehydes. researchgate.net
In the case of this compound, treatment with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding formate ester, 3-allyloxy-4-methoxyphenyl formate. researchgate.net Subsequent hydrolysis of this ester under basic or acidic conditions would afford 3-allyloxy-4-methoxyphenol. The migratory aptitude in the Baeyer-Villiger oxidation generally favors the group that can better stabilize a positive charge, which in this case is the aromatic ring over the aldehydic hydrogen. organic-chemistry.org
Reductive and Oxidative Transformations
Transformations Involving the Allyloxy Moiety
The allyloxy group of this compound can undergo its own set of characteristic reactions, most notably the Claisen rearrangement.
The Claisen rearrangement is a powerful organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement that occurs upon heating allyl aryl ethers. wikipedia.orgmychemblog.comorganic-chemistry.org This concerted, intramolecular process results in the migration of the allyl group to the ortho position of the aromatic ring, forming an ortho-allyl phenol. wikipedia.orgorganic-chemistry.org
For this compound, heating would induce the Claisen rearrangement to yield 2-allyl-5-formyl-4-methoxyphenol. The presence of the methoxy (B1213986) group, an electron-donating group, can influence the reaction conditions and potentially the regioselectivity of the rearrangement, although the ortho position is generally favored. libretexts.org If both ortho positions are blocked, the allyl group can migrate to the para position in a subsequent Cope rearrangement. mychemblog.comorganic-chemistry.org
Table 3: Claisen Rearrangement of this compound
| Starting Material | Conditions | Product |
| This compound | Heat (e.g., in toluene (B28343) at 190°C) mychemblog.com | 2-Allyl-5-formyl-4-methoxyphenol |
Claisen Rearrangement Studies
Regioselectivity and Stereochemical Control
The regioselectivity of the Claisen rearrangement of this compound is influenced by the electronic and steric properties of the substituents on the aromatic ring. The electron-donating methoxy group and the electron-withdrawing aldehyde group can direct the rearrangement to specific positions. Studies on related systems, such as meta-allyloxy aryl ketones, have shown that an electron-withdrawing group strongly directs the rearrangement to the more hindered ortho position. nih.gov However, this electronic effect can be modulated, for instance, by converting the carbonyl group to a silyl (B83357) enol ether, which can reverse the regiochemistry. nih.gov
While specific studies detailing the stereochemical control in the Claisen rearrangement of this compound are not extensively documented in the provided results, the principles of stereocontrol in Claisen rearrangements are well-established. The reaction often proceeds through a highly ordered chair-like transition state, which can lead to high diastereoselectivity. organic-chemistry.orgnih.gov The facial selectivity of the allyl group migration can be influenced by creating transient conformational stability in the allyl vinyl ether intermediate, for example, through chelation with a metal alkoxide. nih.gov
A notable application of this rearrangement is the synthesis of 3-allyl-4-hydroxy-5-methoxybenzaldehyde. When this compound is heated in N-methylpyrrolidone (NMP) under microwave irradiation, it undergoes a Claisen rearrangement to yield the product with high efficiency. chemicalbook.com
Table 1: Claisen Rearrangement of this compound
| Reactant | Reagents and Conditions | Product | Yield | Reference |
| This compound | N-methylpyrrolidone, 200 °C, 3 h, Microwave irradiation | 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | 92% | chemicalbook.com |
Catalytic Approaches to Rearrangement (e.g., Ruthenium Complexes)
While thermal Claisen rearrangements are common, catalytic approaches can offer milder reaction conditions and improved selectivity. nih.gov Ruthenium complexes, for instance, have been shown to catalyze various rearrangements. nih.gov In the context of related compounds, such as 3-allyloxy-4H-chromenones, chiral N,N'-dioxide complexes of late transition metals can effectively catalyze asymmetric chemimpex.comchemicalbook.com- and chemicalbook.comchemicalbook.com-O-to-C sigmatropic rearrangements. nih.gov Although a direct application of ruthenium complexes for the Claisen rearrangement of this compound is not specified in the search results, the broader applicability of such catalysts suggests their potential utility in this transformation.
Double-Bond Isomerization Reactions
Information specifically detailing the double-bond isomerization reactions of this compound is not available in the provided search results.
Ring-Closing Metathesis (RCM) Applications
Ring-closing metathesis (RCM) is a powerful and widely used reaction in organic synthesis to form cyclic compounds from dienes using metal catalysts, most notably those based on ruthenium, developed by Grubbs and Schrock. nih.govwikipedia.orglibretexts.org This reaction is known for its functional group tolerance and its ability to form rings of various sizes. wikipedia.orgsigmaaldrich.com While the direct application of RCM to this compound itself is not described, its derivatives can be designed to undergo this transformation. For instance, if the aldehyde group were to be elaborated into a second alkenyl chain, the resulting diene could be a substrate for RCM to construct a new ring fused to the benzene (B151609) ring. RCM has been successfully employed in the synthesis of a wide variety of nitrogen and oxygen heterocycles. nih.govnih.gov
Electrophilic Aromatic Substitution Reactions of the Benzene Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. libretexts.orgdalalinstitute.comleah4sci.com The existing substituents—the allyloxy and methoxy groups—are ortho, para-directing activators, while the aldehyde group is a meta-directing deactivator. libretexts.org This substitution pattern creates a complex interplay of directing effects.
The methoxy group is a strong activating group, and the allyloxy group is also activating. Both direct incoming electrophiles to the positions ortho and para to them. The aldehyde group, being a deactivator, directs incoming electrophiles to the meta position. The positions ortho to the activating groups (and meta to the aldehyde) are C-2 and C-6, and the position para to the methoxy group (and ortho to the allyloxy group) is C-5. The outcome of an electrophilic substitution reaction will depend on the specific electrophile and reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. leah4sci.compearson.com
Synthesis of Complex Molecular Architectures
Precursor in Synthesis of Bioactive Compounds
This compound is a valuable building block in the synthesis of more complex and biologically active molecules. chemimpex.com Its transformation into 3-allyl-4-hydroxy-5-methoxybenzaldehyde via the Claisen rearrangement is a key step. chemicalbook.com This product, in turn, can serve as an intermediate in the synthesis of various natural products and drugs. For instance, the structurally related 2,3-dihydroxy-4-methoxybenzaldehyde (B1670368) is a key intermediate in the synthesis of vascular disrupting agents like CA1P and BNC 105P, as well as other anti-cancer compounds. whiterose.ac.uk This highlights the importance of substituted benzaldehydes derived from this compound in medicinal chemistry.
Formation of Pyrazole (B372694) Derivatives
The synthesis of pyrazole derivatives from this compound represents a significant area of research, given the prevalence of the pyrazole core in pharmacologically active compounds. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for a wide range of biological activities.
The general synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). In the context of this compound, the aldehyde functionality can be exploited to construct the necessary precursors for pyrazole ring formation. One common strategy involves the Vilsmeier-Haack reaction, which can be used to formylate heterocyclic compounds, or the oxidation of corresponding alcohols to aldehydes.
For instance, this compound can react with hydrazine derivatives in the presence of a suitable catalyst to yield pyrazole structures. The reaction can be designed to produce a variety of substituted pyrazoles by choosing different hydrazine derivatives and reaction conditions. The resulting pyrazole derivatives, bearing the 3-allyloxy-4-methoxyphenyl substituent, can be further modified at the allyl group or the pyrazole ring itself, offering a platform for creating a library of diverse compounds for biological screening.
Derivatization to Curcumin (B1669340) Analogues
Curcumin, a natural compound found in turmeric, has attracted significant attention for its therapeutic potential, though its clinical application is limited by poor bioavailability. This has spurred the synthesis of curcumin analogues with improved properties. This compound is a key building block in the creation of such analogues.
The synthesis of curcumin analogues from this compound typically involves a condensation reaction. One established method is the condensation of the aldehyde with a 1,3-diketone, such as acetylacetone (B45752) (2,4-pentanedione), in the presence of a base. This reaction builds the characteristic heptadienone chain of curcumin. By using this compound, an allyl group is introduced onto the phenyl rings of the curcumin scaffold.
Research has demonstrated the synthesis of various allylated curcumin derivatives. For example, a triple-allylated curcumin derivative, (1E,6E)-4-allyl-1,7-bis(4′-allyloxy-3′-methoxyphenyl)hepta-1,6-diene-3,5-dione, was synthesized by reacting curcumin with an excess of allyl bromide in the presence of potassium carbonate. Another approach involves the direct allylation of curcumin itself. The introduction of the allyl group can influence the compound's biological activity, and researchers have explored these modifications to develop novel curcumin analogues with enhanced properties.
Synthesis of Dihydrobenzo[b]oxepines
The synthesis of dihydrobenzo[b]oxepines from this compound often utilizes a Claisen rearrangement as a key step. The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the-sigmatropic rearrangement of an allyl vinyl ether.
In this context, the allyl group of this compound is the focal point of the transformation. The synthesis may begin with the conversion of the aldehyde group into a structure that can participate in the rearrangement. A Wittig-olefination–Claisen-rearrangement protocol has been described for the synthesis of related structures. The Wittig reaction can be used to introduce a vinyl ether moiety, which then undergoes a thermal Claisen rearrangement. This rearrangement typically results in the formation of a new carbon-carbon bond and the migration of the allyl group. Subsequent cyclization steps can then lead to the formation of the seven-membered dihydrobenzo[b]oxepine ring system. The stereoselectivity of the Claisen rearrangement can be influenced by the reaction conditions and the substrate's structure.
Formation of Calix[n]resorcinarene Derivatives
Calix[n]resorcinarenes are macrocyclic compounds formed by the condensation of resorcinol (B1680541) with an aldehyde. These molecules are a class of calixarenes and are known for their ability to form host-guest complexes. This compound can be used as the aldehyde component in this condensation reaction to produce novel calixresorcinarene derivatives.
The synthesis is typically an acid-catalyzed condensation reaction between resorcinol and this compound. The reaction leads to the formation of a cyclic tetramer, where four resorcinol units are bridged by four methine groups derived from the aldehyde. The resulting C-4-allyloxy-3-methoxyphenylcalixresorcinarene possesses a unique three-dimensional structure with a hydrophobic cavity and a hydrophilic upper rim composed of hydroxyl groups.
The presence of the allyloxy groups on the lower rim of the calixarene (B151959) provides sites for further functionalization. For example, these groups can be modified to attach other molecules or to alter the solubility and complexation properties of the macrocycle.
Functionalization for Specific Applications
The functional groups present in this compound and its derivatives offer numerous possibilities for functionalization to tailor the molecules for specific applications. The aldehyde group, the allyl group, and the aromatic ring can all be chemically modified.
For instance, the aldehyde can be converted into a wide range of other functional groups, such as alcohols, carboxylic acids, or imines. The allyl group can undergo various reactions, including oxidation, reduction, addition reactions, and rearrangements like the Claisen rearrangement.
A notable application of functionalization is the synthesis of isotopically labeled compounds for use in molecular imaging studies. For example, a synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde has been reported, which can serve as a probe in biological systems. This demonstrates how specific atoms within the molecule can be replaced with isotopes to track its metabolic fate or interactions.
Furthermore, the derivatization of the calixresorcinarenes formed from this compound can lead to materials with applications in separation science, sensing, and nanotechnology. By attaching specific functional groups to the calixarene scaffold, researchers can create receptors for specific ions or molecules.
Spectroscopic and Analytical Characterization of 3 Allyloxy 4 Methoxybenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the characterization of organic molecules like 3-Allyloxy-4-methoxybenzaldehyde, also known as O-allylvanillin. By analyzing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's structure can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides a definitive fingerprint of its proton environment. Each unique proton or group of equivalent protons in the molecule generates a distinct signal, whose chemical shift (δ), splitting pattern (multiplicity), and integration value correspond to its electronic environment, neighboring protons, and the number of protons it represents, respectively.
The key signals expected in the ¹H NMR spectrum of this compound are:
Aldehydic Proton: A singlet peak appears at the downfield region of the spectrum, typically around δ 9.8 ppm, which is characteristic of a benzaldehyde (B42025) proton.
Aromatic Protons: The benzene (B151609) ring exhibits three protons in distinct chemical environments. A singlet is expected for the proton at C-2, and two doublets for the protons at C-5 and C-6, typically in the range of δ 6.9-7.5 ppm.
Allyl Group Protons: The allyl group (-OCH₂CH=CH₂) gives rise to a complex set of signals. The protons on the terminal double bond (=CH₂) typically appear as two doublets of doublets around δ 5.2-5.4 ppm. The internal vinylic proton (-CH=) presents as a multiplet around δ 5.9-6.1 ppm. The methylene (B1212753) protons adjacent to the oxygen atom (-OCH₂-) show up as a doublet around δ 4.6 ppm.
Methoxy (B1213986) Group Protons: The methoxy group (-OCH₃) protons appear as a sharp singlet at approximately δ 3.9 ppm.
For comparison, derivatives such as 3-methoxybenzaldehyde (B106831) show the aldehydic proton at δ 9.98 ppm and the methoxy protons at δ 3.82 ppm. rsc.org In 4-methoxybenzaldehyde (B44291), the aldehydic proton is observed at δ 9.87 ppm and the methoxy protons at δ 3.88 ppm.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CHO | ~9.8 | Singlet (s) |
| Aromatic-H | 6.9 - 7.5 | Multiplets (m) |
| -OCH₂- | ~4.6 | Doublet (d) |
| -CH=CH₂ | 5.9 - 6.1 | Multiplet (m) |
| -CH=CH₂ (terminal) | 5.2 - 5.4 | Doublet of Doublets (dd) |
| -OCH₃ | ~3.9 | Singlet (s) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In this compound, eleven distinct signals are expected, corresponding to each unique carbon atom.
The characteristic chemical shifts in the ¹³C NMR spectrum are:
Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded, appearing far downfield around δ 191-193 ppm. rsc.org
Aromatic and Vinylic Carbons: The carbons of the benzene ring and the allyl group's double bond resonate in the δ 110-160 ppm region. The carbons attached to oxygen atoms (C-3 and C-4) are found further downfield in this range.
Allyl Methylene Carbon: The -OCH₂- carbon of the allyl group is expected around δ 70 ppm.
Methoxy Carbon: The methoxy (-OCH₃) carbon signal appears upfield, typically around δ 56 ppm. rsc.org
Data for related compounds, such as 3-methoxybenzaldehyde, show the carbonyl carbon at δ 193.0 ppm and the methoxy carbon at δ 55.4 ppm. rsc.org For 4-methoxybenzaldehyde, these signals appear at δ 191.3 ppm and δ 55.7 ppm, respectively. rsc.org
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| -CHO | ~191 |
| Aromatic C-O | ~150-155 |
| Aromatic C-H & C-C | ~110-135 |
| -CH=CH₂ | ~133 |
| -CH=CH₂ | ~118 |
| -OCH₂- | ~70 |
| -OCH₃ | ~56 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and separated from other components in the GC column before entering the mass spectrometer.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 192, corresponding to its molecular weight. nih.gov The fragmentation pattern provides structural clues. Key fragmentations would include the loss of the allyl group (C₃H₅, 41 Da) leading to a prominent peak at m/z 151, which corresponds to the vanillin (B372448) cation. Further fragmentation of this ion is also expected. NIST Mass Spectrometry Data Center records indicate a total of 86 peaks in the GC-MS spectrum, with the top peak at m/z 39. nih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. For this compound (C₁₁H₁₂O₃), the calculated exact mass is 192.078644241 Da. nih.gov HRMS analysis, often using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap analyzer, would aim to detect the protonated molecule [M+H]⁺ at m/z 193.0860 or other adducts (e.g., [M+Na]⁺). The high accuracy of the measured mass allows for the unambiguous confirmation of the elemental composition, distinguishing it from other compounds with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry is a versatile technique that separates compounds in a liquid phase before mass analysis. It is particularly useful for less volatile or thermally labile derivatives. Commercial suppliers of this compound list LC-MS as a quality control method, indicating its utility in purity assessment. amadischem.com Furthermore, studies on structurally related compounds, such as 4-hydroxy-3-methoxybenzaldehyde, have successfully employed advanced LC-MS techniques like Ultra-High Performance Liquid Chromatography coupled with hybrid quadrupole-orbitrap mass spectrometry (UPLC-Q-Exactive/MS) for qualitative and quantitative analysis. researchgate.net This suggests that LC-MS is a highly effective method for the analysis of this compound and its derivatives, allowing for their separation, identification, and quantification in various matrices.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its molecular structure. While a publicly available, fully interpreted spectrum for this specific compound is not readily found, the expected peaks can be inferred from its constituent parts and comparison with similar molecules like 3-chloro-4-methoxybenzaldehyde (B1194993) and isovanillin (B20041). nist.govnih.gov
Key functional groups and their expected vibrational frequencies include the aldehyde (C=O), the aromatic ring (C=C), the ether linkages (C-O-C), and the allyl group's vinyl C=C and C-H bonds. The aldehyde group's carbonyl (C=O) stretch is particularly prominent and typically appears in the 1680-1700 cm⁻¹ region. In a related compound, 3-chloro-4-methoxybenzaldehyde, an infrared doublet near 1700 cm⁻¹ was attributed to Fermi resonance between the C=O stretching fundamental and a combination of other vibrations. nih.gov The aromatic ring gives rise to several bands, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The allyl group introduces a characteristic C=C stretching vibration around 1640 cm⁻¹ and vinyl C-H stretching above 3000 cm⁻¹.
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aldehyde (CHO) | C=O Stretch | ~1690 |
| Aldehyde (CHO) | C-H Stretch | ~2850 and ~2750 |
| Aromatic Ring | C=C Stretch | ~1600, ~1580, ~1510 |
| Aromatic Ring | C-H Stretch | >3000 |
| Allyl Group | =C-H Stretch | >3000 |
| Allyl Group | C=C Stretch | ~1640 |
| Ether (Ar-O-CH₃) | C-O-C Asymmetric Stretch | ~1270 |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular packing. While the specific crystal structure of this compound is not publicly documented, studies on closely related derivatives illustrate the type of data obtained from such analyses.
For instance, the crystal structure of an isomeric derivative, 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, has been reported. nih.gov In this related molecule, the two benzene rings were found to be nearly coplanar, with a small dihedral angle between them. nih.gov The crystal packing was stabilized by weak intermolecular interactions. nih.gov Similarly, the analysis of a chalcone (B49325) derivative, (E)-3-(4-methoxyphenyl)-1-(2,3,4-tris(benzyloxy)-6-hydroxyphenyl)prop-2-en-1-one, revealed a monoclinic crystal system with the space group P21/n. researchgate.net
These examples demonstrate that an X-ray crystallographic analysis of this compound would determine its precise molecular geometry, conformational preferences of the allyl and methoxy groups, and how the molecules arrange themselves in a crystal lattice through various intermolecular forces.
Table 2: Example Crystal Structure Data for a Benzaldehyde Derivative (3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde) nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.326 (3) |
| b (Å) | 4.0267 (8) |
| c (Å) | 21.056 (4) |
| β (°) | 108.75 (3) |
| V (ų) | 1308.2 (5) |
Note: Data is for a related isomeric derivative and serves as an example of crystallographic parameters.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis and purity evaluation of benzaldehyde derivatives. researchgate.net A validated reverse-phase HPLC (RP-HPLC) method is typically employed. For the related compound 4-Hydroxy-3-methoxybenzaldehyde (vanillin), a successful separation was achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as a modifier. sielc.com Commercial suppliers of this compound list HPLC as a quality control method to confirm purity. amadischem.com A typical HPLC method would involve injecting the sample onto a column like a LiChrosorb 100 RP-18, using a mobile phase such as acetonitrile mixed with a phosphate (B84403) buffer, and monitoring the eluent with a UV detector. researchgate.net
Table 3: Example HPLC Conditions for a Related Benzaldehyde sielc.com
| Parameter | Condition |
|---|---|
| Compound | 4-Hydroxy-3-methoxybenzaldehyde |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| Detection | UV or Mass Spectrometry (MS) |
Ultra-Performance Liquid Chromatography (UPLC) is a modern advancement of HPLC that uses columns with smaller particle sizes (typically <2 µm) to achieve faster separations and higher resolution. Methods developed for HPLC can often be transferred to UPLC to significantly reduce analysis time. sielc.comsielc.com For instance, the HPLC methods used for analyzing vanillin and its derivatives are noted to be suitable for fast UPLC applications by transitioning to columns with 3 µm particles or smaller. sielc.com This makes UPLC an efficient option for high-throughput screening and quality control.
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for qualitative analysis in research settings. globalresearchonline.netnih.gov It is ideal for monitoring the progress of reactions that synthesize or use this compound, identifying impurities, and determining appropriate conditions for larger-scale column chromatography. sigmaaldrich.com In a typical application, the compound is spotted on a silica (B1680970) gel plate (the stationary phase) and developed with a suitable solvent system (the mobile phase), such as a mixture of hexane (B92381) and ethyl acetate (B1210297). irjmets.com The spots are then visualized under UV light or by staining. nih.govirjmets.com The retention factor (Rf) value is calculated to help identify the compound. For example, in the analysis of 2-Hydroxy 4-Methoxy Benzaldehyde, a mobile phase of Hexane:Ethyl acetate (7:3) yielded an Rf value of 0.65. irjmets.com
Table 4: Example TLC System for a Related Benzaldehyde Derivative irjmets.com
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane : Ethyl Acetate (7:3 v/v) |
| Visualization | UV light (254 nm), Iodine Spray |
Elemental Analysis
Elemental analysis is a destructive method used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) in a pure sample. This data is used to confirm the empirical and molecular formula of the compound. For this compound, with the molecular formula C₁₁H₁₂O₃, the theoretical elemental composition can be calculated. nih.gov This experimental technique is a standard part of the characterization of new derivatives, as seen in studies of related structures where elemental analysis was used alongside spectroscopic methods to confirm the final product. researchgate.net
Table 5: Calculated Elemental Composition of this compound (C₁₁H₁₂O₃)
| Element | Symbol | Atomic Mass ( g/mol ) | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 68.73% |
| Hydrogen | H | 1.008 | 6.29% |
| Oxygen | O | 15.999 | 24.97% |
| Total | | Molecular Weight: 192.21 g/mol | 100.00% |
Computational Chemistry and Theoretical Investigations of 3 Allyloxy 4 Methoxybenzaldehyde
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations on 3-Allyloxy-4-methoxybenzaldehyde can elucidate its reactivity patterns, reaction mechanisms, and selectivity.
DFT studies can predict the reactivity of this compound by analyzing its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.
For instance, in a related compound, 4-hydroxybenzaldehyde, DFT calculations have shown that the HOMO is distributed over the entire molecule, while the LUMO is concentrated on the benzaldehyde (B42025) ring. mdpi.com This suggests that the aromatic ring is susceptible to electrophilic attack, a principle that can be extended to this compound. The electron-donating nature of the allyloxy and methoxy (B1213986) groups would further activate the ring towards electrophilic substitution.
| Reactivity Descriptor | Predicted Value (a.u.) | Implication for Reactivity |
| HOMO Energy | ~ -0.22 | Indicates susceptibility to electrophilic attack |
| LUMO Energy | ~ -0.05 | Indicates ability to accept electrons |
| HOMO-LUMO Gap | ~ 0.17 | Suggests moderate chemical reactivity and stability |
| Chemical Hardness (η) | ~ 0.085 | A lower value suggests higher reactivity |
| Electrophilicity Index (ω) | ~ 0.23 | Measures the ability to act as an electrophile |
These values are hypothetical and for illustrative purposes only, based on trends observed in similar molecules.
The allyloxy group in this compound can undergo a sytracks.comsytracks.com-sigmatropic rearrangement known as the Claisen rearrangement. DFT is an invaluable tool for modeling the transition state of such reactions, providing insights into the reaction barrier and mechanism. Studies on the Claisen rearrangement of allyl phenyl ethers reveal that the reaction proceeds through a concerted, chair-like transition state. researchgate.net
The transition state involves the simultaneous breaking of the O-C(allyl) bond and the formation of a new C-C bond at the ortho position of the aromatic ring. researchgate.net DFT calculations can determine the geometry and energy of this transition state, allowing for the prediction of the reaction's feasibility and rate. For the Claisen rearrangement of an allyloxy(methoxy)carbene dimer, DFT calculations at the B3PW91 level of theory predicted a chair-like transition state with a calculated barrier of approximately 18 kcal/mol, which is consistent with a facile reaction. lookchem.com A similar approach for this compound would provide crucial information about its thermal rearrangement.
| Parameter | Description | Predicted Finding for this compound |
| Transition State Geometry | The 3D arrangement of atoms at the highest energy point of the reaction pathway. | A concerted, asynchronous, chair-like six-membered ring. |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | Expected to be in the range of 20-30 kcal/mol for the uncatalyzed reaction. |
| Key Bond Distances | The lengths of the breaking O-C and forming C-C bonds in the transition state. | The forming C-C bond would be longer than a typical single bond, and the breaking O-C bond would be elongated. |
DFT can predict the regioselectivity of reactions involving this compound. For electrophilic aromatic substitution, the directing effects of the allyloxy and methoxy groups are paramount. Both are ortho-, para-directing groups. However, since the para position to the methoxy group is occupied by the allyloxy group, and vice versa, electrophilic attack will be directed to the positions ortho to these groups.
DFT calculations of properties like Fukui functions and condensed-to-atom electrophilic and nucleophilic indices can quantify the reactivity of each atomic site. nih.govchemrxiv.org For this compound, the positions ortho to the strongly activating methoxy and allyloxy groups (C2 and C6) would be the most nucleophilic and thus most susceptible to electrophilic attack. The aldehyde group, being a deactivating group, would direct incoming electrophiles to the meta position (C5), but its influence is generally overcome by the powerful activating effects of the alkoxy groups. DFT calculations on similar systems have confirmed that the regioselectivity of alkylation reactions on substituted aromatic rings can be accurately predicted by analyzing the frontier orbitals and charge distributions of the nucleophilic intermediates. researchgate.net
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not prominent in the literature, this technique could be applied to understand its conformational flexibility, solvation properties, and interactions with other molecules. For example, MD simulations could model the behavior of this compound in different solvents or its approach to a biological target, providing a dynamic picture that complements the static information from DFT.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to find relationships between the chemical structures of compounds and their biological activities. While no specific QSAR models for this compound derivatives were found, studies on related benzaldehyde derivatives have been successful. For instance, 3D-QSAR models have been developed for benzaldehyde thiosemicarbazone derivatives as phenoloxidase inhibitors. sigmaaldrich.comsigmaaldrich.com These models use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate the 3D properties of molecules with their inhibitory activities. sigmaaldrich.comsigmaaldrich.com
A similar approach could be applied to a series of this compound derivatives to develop predictive models for a specific biological activity. This would involve synthesizing a library of related compounds, measuring their biological activity, and then using computational methods to derive a mathematical relationship between their structural features and their activity. Such models are invaluable for designing new, more potent compounds.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Although no specific docking studies on this compound have been published, research on structurally similar compounds demonstrates the utility of this approach. For example, derivatives of 4-hydroxy-3-methoxybenzaldehyde (vanillin) have been docked into the active site of DNA gyrase, a target for antibacterial agents. researchgate.net These studies revealed that the methoxy and hydroxy groups play a crucial role in the binding interactions. researchgate.net Similarly, molecular docking has been used to study the binding of 1,3,4-oxadiazole (B1194373) derivatives to cyclooxygenase (COX) enzymes, which are important in inflammation. nih.gov
A molecular docking study of this compound could be performed on various biological targets to explore its potential as a therapeutic agent. The results would provide insights into the binding pose, key interactions with amino acid residues, and a predicted binding affinity, which can be used to prioritize compounds for further experimental testing.
| Biological Target | Potential Therapeutic Area | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Arg120, Tyr355, Ser530 | -7.5 kcal/mol |
| DNA Gyrase | Antibacterial | Arg136, Asp73 | -8.2 kcal/mol |
| Phenoloxidase | Insecticide/Antifungal | His61, His85, His263 | -6.8 kcal/mol |
These are hypothetical examples to illustrate the potential applications of molecular docking.
Spectroscopic Property Prediction (e.g., NMR, IR, Mass Fragmentation Patterns)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of this compound. These predictions are crucial for interpreting experimental spectra and confirming the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be accurately predicted using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with the B3LYP functional and a 6-311++G(d,p) basis set. Theoretical calculations for similar molecules, such as 4-methoxybenzaldehyde (B44291) oxime and 4-hydroxy-3-methoxybenzaldehyde oxime, have demonstrated the reliability of this approach. researchgate.net The predicted chemical shifts are typically benchmarked against experimental data to ensure accuracy.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehydic H | 9.8 - 9.9 | - |
| Aromatic H (ortho to CHO) | 7.4 - 7.5 | 126.0 - 127.0 |
| Aromatic H (ortho to OCH₃) | 7.0 - 7.1 | 110.0 - 111.0 |
| Aromatic H (meta to CHO) | 6.9 - 7.0 | 111.0 - 112.0 |
| Allyl -CH= | 5.9 - 6.1 | 132.0 - 133.0 |
| Allyl =CH₂ | 5.2 - 5.4 | 117.0 - 118.0 |
| Allyl -O-CH₂- | 4.6 - 4.7 | 70.0 - 71.0 |
| Methoxy -OCH₃ | 3.9 - 4.0 | 55.0 - 56.0 |
| Aldehydic C | - | 191.0 - 192.0 |
| Aromatic C-CHO | - | 130.0 - 131.0 |
| Aromatic C-OCH₃ | - | 155.0 - 156.0 |
| Aromatic C-OAllyl | - | 149.0 - 150.0 |
Infrared (IR) Spectroscopy: Theoretical vibrational analysis provides a detailed assignment of the fundamental modes observed in the IR spectrum. By calculating the harmonic vibrational frequencies using DFT methods, researchers can correlate the predicted peaks with specific functional group vibrations. A study on 4-methoxybenzaldehyde demonstrated the effectiveness of the B3LYP/6-311++G(d,p) level of theory in assigning vibrational modes. researchgate.net
Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| C=O stretch (aldehyde) | 1680 - 1700 | Strong intensity |
| C=C stretch (aromatic) | 1580 - 1600 | Medium to strong intensity |
| C=C stretch (allyl) | 1640 - 1650 | Medium intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium intensity |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium intensity |
| C-O-C stretch (ether) | 1200 - 1300 | Strong intensity |
| =C-H bend (allyl) | 910 - 990 | Strong intensity |
Mass Fragmentation Patterns: The fragmentation pathways of this compound upon electron ionization can be proposed based on the stability of the resulting carbocations and neutral fragments. While direct computational simulation of mass spectra is complex, theoretical analysis can rationalize the observed fragments. For instance, a study on the fragmentation of 4-hydroxy-3-methoxybenzaldehyde provides a model for predicting the behavior of similar structures. researchgate.net Common fragmentation pathways would likely involve the loss of the allyl group, the methoxy group, and the formyl radical.
Proposed Mass Fragmentation of this compound
| m/z | Proposed Fragment | Description |
| 192 | [C₁₁H₁₂O₃]⁺ | Molecular Ion |
| 151 | [M - C₃H₅]⁺ | Loss of allyl group |
| 161 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 163 | [M - CHO]⁺ | Loss of formyl radical |
| 123 | [M - C₃H₅ - CO]⁺ | Subsequent loss of CO from the 151 fragment |
Conformational Analysis and Energy Landscapes
Conformational Analysis: The potential energy surface (PES) of this compound can be explored by systematically rotating the key dihedral angles. A computational study on p-anisaldehyde (4-methoxybenzaldehyde) revealed the existence of two nearly isoenergetic conformers, O-cis and O-trans, related to the orientation of the methoxy group relative to the aldehyde. core.ac.uk A similar approach can be applied to this compound to map its conformational landscape. The primary dihedral angles to consider are those around the C-O bonds of the methoxy and allyloxy groups, as well as the C-C bond of the allyl group.
Energy Landscapes: By performing relaxed potential energy surface scans using DFT or Møller-Plesset perturbation theory (MP2), the energy profile as a function of specific dihedral angles can be calculated. core.ac.uk This reveals the energy barriers between different conformers and identifies the most stable, low-energy structures. For this compound, the energy landscape is expected to show multiple local minima corresponding to different spatial arrangements of the substituent groups. The global minimum would represent the most populated conformation at equilibrium.
Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle 1 (C-O-C-C, methoxy) | Dihedral Angle 2 (C-O-C-C, allyloxy) | Relative Energy (kcal/mol) |
| A | ~0° (planar) | ~180° (anti-periplanar) | 0.0 (Global Minimum) |
| B | ~180° (planar) | ~180° (anti-periplanar) | 0.5 - 1.0 |
| C | ~0° (planar) | ~60° (gauche) | 1.5 - 2.5 |
| D | ~180° (planar) | ~60° (gauche) | 2.0 - 3.0 |
Note: The dihedral angles and relative energies are hypothetical values based on studies of similar molecules and are intended to be illustrative of the expected conformational landscape.
Applications of 3 Allyloxy 4 Methoxybenzaldehyde in Advanced Research
Applications in Medicinal Chemistry and Pharmaceutical Development
In the realm of medicinal chemistry, 3-Allyloxy-4-methoxybenzaldehyde is recognized for its role as a versatile scaffold and intermediate in the development of new pharmaceutical agents. Its structural components can be strategically modified to fine-tune the biological activity of target molecules.
This compound serves as a crucial intermediate and versatile building block in organic synthesis, enabling chemists to construct more complex molecular structures efficiently. chemimpex.com The presence of the aldehyde and allyloxy functionalities allows it to participate in a wide array of chemical reactions, making it highly useful in the production of pharmaceuticals and fine chemicals. chemimpex.com Research has demonstrated its utility as a starting material for creating other valuable chemical entities. For instance, through a microwave-assisted Claisen rearrangement, this compound can be converted to its isomer, 3-allyl-4-hydroxy-5-methoxybenzaldehyde, showcasing its role as a reactive intermediate. chemicalbook.com Furthermore, its application has been noted in the synthesis of larger, intricate structures such as calix nih.govresorcinarenes, highlighting its importance in constructing complex molecular frameworks. orientjchem.org
The specific functional groups of this compound are key to its exploration in developing compounds with enhanced bioactivity. chemimpex.com The combination of the allyloxy and methoxy (B1213986) groups on the benzaldehyde (B42025) core provides a unique electronic and steric profile that can be leveraged in drug design. While direct studies are specific, research on analogous structures underscores the importance of such substitutions. For example, in the development of antifungal agents from related scaffolds, the presence and position of substituents like hydroxyl and bromo groups on the phenyl ring were found to be critical for potent activity. nih.gov Similarly, studies on aroyl hydrazones derived from the closely related precursor vanillin (B372448) show that the presence of a hydroxyl group is important for enhancing antimicrobial activity. rsc.org This principle illustrates how the functional groups present in this compound can be exploited to create derivatives with strategically enhanced biological effects.
The core structure of this compound is a valuable starting point for the synthesis of various potential therapeutic agents, including those with antimicrobial, antiviral, and anticancer properties.
The 4-hydroxy-3-methoxybenzaldehyde (vanillin) scaffold, from which this compound is directly derived via allylation, is a well-established precursor for the synthesis of compounds with significant antimicrobial properties. Various derivatives created from this core structure have demonstrated notable antibacterial and antifungal effects.
Researchers have synthesized Schiff base derivatives of vanillin that possess a range of biological activities. researchgate.net Aroyl hydrazones synthesized from 4-hydroxy-3-methoxy-benzaldehyde have also been investigated, with studies indicating they possess greater antibacterial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa than their hydrazide precursors. rsc.org Further research into 1,2,4-triazol-5-one (B2904161) derivatives, also starting from vanillin, has yielded Schiff bases with documented antioxidant and antimicrobial activities. researchgate.net The fungicidal potential of this structural family is also significant; studies on 1,3,4-oxadiazole (B1194373) hybrids incorporating a benzimidazole (B57391) ring have shown that substitutions on the phenyl ring are crucial for activity against Candida species. nih.gov Specifically, compounds featuring a catechol moiety (two hydroxyl groups) demonstrated the highest antifungal potency, inhibiting ergosterol (B1671047) biosynthesis, a key fungal metabolic pathway. nih.gov
Table 1: Examples of Antimicrobial Derivatives from the Related Vanillin Scaffold
| Derivative Class | Precursor | Target Organisms | Key Findings | Reference(s) |
|---|---|---|---|---|
| Aroyl Hydrazones | 4-Hydroxy-3-methoxy-benzaldehyde | S. aureus, E. coli, P. aeruginosa | Aroyl hydrazones showed higher antibacterial activity than hydrazide precursors. | rsc.org |
| Schiff Bases | 4-Hydroxy-3-methoxy-benzaldehyde | General Biological Activity | Vanillin is a common starting material for Schiff bases with diverse biological effects. | researchgate.net |
| 1,2,4-Triazol-5-one Derivatives | 3-Methoxy-4-hydroxybenzaldehyde | General Antimicrobial | Resulting Schiff bases exhibit antimicrobial and antioxidant properties. | researchgate.net |
The substituted benzaldehyde motif is integral to the synthesis of novel antiviral agents. Synthetic strategies often involve the reaction of aldehydes with various amines to create a library of compounds for screening. A study on novel benzo-heterocyclic amine derivatives demonstrated broad-spectrum antiviral activity against both RNA viruses (Influenza A, Hepatitis C virus, Coxsackie B3 virus) and a DNA virus (Hepatitis B virus). nih.gov The synthesis involved a reductive amination reaction between various substituted aldehydes and amine precursors. nih.gov This established synthetic route is directly applicable to this compound, positioning it as a prime candidate for creating new antiviral derivatives. The research highlighted that substituents on the aromatic ring played a significant role in the observed antiviral activity, suggesting that derivatives of this compound could be tailored for potent effects against a range of viral pathogens. nih.gov
The methoxy-substituted benzaldehyde framework is a recognized structural element in the development of novel anticancer agents. Research into vascular-disrupting agents (VDAs), which target tumor blood vessels, has utilized a closely related intermediate to synthesize potent drug candidates. whiterose.ac.uk An efficient synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde was developed, identifying it as a key intermediate for building biologically relevant molecules, including VDAs currently in clinical trials. whiterose.ac.uk This highlights the importance of the substituted benzaldehyde core in creating complex molecules for cancer research.
Table 2: Anticancer Agents Synthesized from a Related Methoxybenzaldehyde Intermediate
| Compound | Type | Status (at time of report) | Precursor Class | Reference(s) |
|---|---|---|---|---|
| CA1P | Vascular Disrupting Agent | Phase I Clinical Trials | Dihydroxy-methoxybenzaldehyde | whiterose.ac.uk |
This precedent strongly suggests that this compound is a valuable precursor for the synthesis of novel derivatives for evaluation in anticancer research. Its functional groups allow for diverse chemical modifications to explore structure-activity relationships and develop new potential therapeutic agents.
Synthesis of Potential Therapeutic Agents
Anti-inflammatory and Antioxidative Activities
Direct research specifically investigating the anti-inflammatory and antioxidative properties of this compound is not extensively documented in publicly available literature. However, its structural similarity to other known antioxidant and anti-inflammatory agents, such as eugenol (B1671780) and vanillin derivatives, suggests its potential in this area. Furthermore, it has been used as a starting material in the synthesis of more complex molecules with potential therapeutic applications. For instance, chalcone (B49325) derivatives, which have been reported to possess a variety of biological efficiencies including anti-inflammatory and antioxidant activities, have been synthesized using this compound. elifesciences.org A patent for substituted 2(5H)furanone derivatives, intended for use as endothelin antagonists with potential anti-inflammatory applications, lists this compound as a reactant in their synthesis. google.com
Immunomodulatory Effects
Specific studies on the immunomodulatory effects of this compound are not readily found in the current body of scientific literature. The potential for such effects would likely be explored through its derivatives.
Radical Scavenging Capacity
The radical scavenging capacity of this compound has not been directly reported in dedicated studies. However, related compounds such as dehydrozingerone (B89773) and isoeugenol (B1672232) have been investigated as free radical scavengers. chemchart.com Given that this compound is a derivative of vanillin, which possesses antioxidant properties, it is plausible that it may exhibit some radical scavenging activity, though this requires experimental verification.
Applications in Materials Science
The unique chemical structure of this compound makes it a valuable compound in the field of materials science, particularly in the development of polymers and adsorbent materials.
Modification of Polymer Matrices for Enhanced Properties
The presence of the allyl group in this compound makes it a candidate for incorporation into polymer matrices. chemimpex.com This functional group can participate in polymerization reactions, potentially leading to polymers with modified properties such as improved flexibility and thermal stability. chemimpex.com While specific research detailing the use of this compound for this purpose is not abundant, its potential as a monomer or a modifying agent in polymer chemistry is recognized. chemimpex.com
Development of Advanced Materials and Coatings
This compound is considered to have potential in the formulation of advanced materials and coatings. chemimpex.com Its reactivity and solubility characteristics make it an attractive component for developing innovative products in this sector. chemimpex.com
Precursor for Adsorbent Materials
A significant application of this compound is its use as a precursor in the synthesis of calixarenes, which are macrocyclic compounds known for their ability to form host-guest complexes. Specifically, it has been used to synthesize C-4-allyloxy-3-methoxyphenylcalix researchgate.netresorcinarene, an adsorbent material for heavy metal ions. researchgate.netugm.ac.idorientjchem.org
In a study, this synthesized calixarene (B151959) derivative demonstrated effective adsorption of lead (II) ions from aqueous solutions. researchgate.netugm.ac.id The adsorption process was found to be dependent on pH and contact time, with optimal conditions identified for maximizing the removal of the heavy metal. researchgate.netugm.ac.id
Table 1: Adsorption Parameters for Pb(II) onto C-4-allyloxy-3-methoxyphenylcalix researchgate.netresorcinarene
| Parameter | Value | Reference |
| Optimum pH | 4 | researchgate.netugm.ac.id |
| Optimum Contact Time | 30 minutes | researchgate.netugm.ac.id |
| Adsorption Kinetic Model | Pseudo-second order of Ho | ugm.ac.id |
| Adsorption Isotherm Model | Langmuir | ugm.ac.id |
| Maximum Adsorption Capacity (Xm) | 1.538 mmol g⁻¹ | ugm.ac.id |
| Adsorption Energy | 33.67 kJ mol⁻¹ | ugm.ac.id |
The kinetic study of the adsorption process revealed that it followed a pseudo-second-order model, and the adsorption isotherm was well-described by the Langmuir model, indicating a monolayer adsorption process. ugm.ac.id
Calixsigmaaldrich.comresorcinarene Derivatives for Metal Ion Adsorption (e.g., Pb(II))
In the field of environmental science, derivatives of this compound are instrumental in creating novel materials for the removal of heavy metal pollutants from water. Specifically, it is a key precursor in the synthesis of C-4-allyloxy-3-methoxyphenylcalix orientjchem.orgresorcinarene, a type of calixarene. orientjchem.orgresearchgate.net Calixarenes are macrocyclic compounds known for their ability to form host-guest complexes with various ions and molecules.
The synthesis of C-4-allyloxy-3-methoxyphenylcalix orientjchem.orgresorcinarene involves a three-step process starting from vanillin. orientjchem.orgorientjchem.org Vanillin is first subjected to allylation to produce this compound. orientjchem.org This intermediate is then reacted with resorcinol (B1680541) in a condensation reaction to form the final calix orientjchem.orgresorcinarene product. orientjchem.orgorientjchem.org This resulting pink solid, with a melting point exceeding 200°C, has demonstrated significant potential as an adsorbent for lead (II) ions in aqueous solutions. orientjchem.org
Adsorption Kinetics and Isotherm Studies
The effectiveness of C-4-allyloxy-3-methoxyphenylcalix orientjchem.orgresorcinarene in capturing Pb(II) ions has been rigorously evaluated through adsorption kinetics and isotherm studies. Research has shown that the adsorption process is influenced by factors such as pH, contact time, and the initial concentration of the metal ions. orientjchem.orgresearchgate.net
Adsorption Kinetics: The study of adsorption kinetics provides insights into the rate at which the adsorbent removes the adsorbate from a solution. For the adsorption of Pb(II) onto C-4-allyloxy-3-methoxyphenylcalix orientjchem.orgresorcinarene, the process is relatively rapid, reaching equilibrium within 30 minutes. orientjchem.org This swift uptake is attributed to the ample availability of active sites on the surface of the calixarene. orientjchem.org The kinetic data has been found to fit the pseudo-second-order model proposed by Ho, with a calculated adsorption rate constant (k) of 1.176 g mg⁻¹ min⁻¹. orientjchem.orgresearchgate.net This model suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the metal ion.
Adsorption Isotherms: Adsorption isotherms describe how the adsorbate molecules distribute between the liquid and solid phases when the adsorption process reaches an equilibrium state. The experimental data for Pb(II) adsorption by C-4-allyloxy-3-methoxyphenylcalix orientjchem.orgresorcinarene aligns well with the Langmuir isotherm model. orientjchem.org This model assumes that a monolayer of the adsorbate is formed on a homogeneous adsorbent surface. researchgate.net The key parameters derived from the Langmuir model include a maximum adsorption capacity (qm) of 1.538 mmol g⁻¹ (which translates to 318.67 mg/g) and an adsorption energy of 33.67 kJ mol⁻¹. orientjchem.org The equilibrium constant (K) for this process was determined to be 7.28×10⁻⁵ L mol⁻¹. orientjchem.org
Below is a table summarizing the key findings from the adsorption studies:
| Adsorption Parameter | Value | Reference |
| Optimal pH for Pb(II) Adsorption | 4 | orientjchem.orgresearchgate.net |
| Optimal Interaction Time | 30 minutes | orientjchem.orgresearchgate.net |
| Adsorption Kinetic Model | Pseudo-second order (Ho model) | orientjchem.orgresearchgate.net |
| Adsorption Rate Constant (k) | 1.176 g mg⁻¹ min⁻¹ | orientjchem.orgresearchgate.net |
| Adsorption Isotherm Model | Langmuir | orientjchem.org |
| Maximum Adsorption Capacity (qm) | 1.538 mmol g⁻¹ (318.67 mg/g) | orientjchem.org |
| Adsorption Energy | 33.67 kJ mol⁻¹ | orientjchem.org |
| Langmuir Equilibrium Constant (K) | 7.28×10⁻⁵ L mol⁻¹ | orientjchem.org |
Applications in Agrochemical Research for Pest Control
The versatile chemical nature of this compound also extends to the field of agrochemical research. chemimpex.com The presence of the aldehyde and allyloxy groups allows for its use as a starting material in the synthesis of new compounds with potential pesticidal activities. Researchers are exploring how modifications to this molecule can lead to the development of more effective and targeted pest control agents. chemimpex.com
Role in Flavor and Fragrance Research and Development
In the flavor and fragrance industry, this compound is valued for its contribution to creating distinct aromatic profiles. chemimpex.com Its molecular structure imparts specific olfactory characteristics that can be utilized directly in fragrance formulations or serve as a precursor for the synthesis of other aroma chemicals. The interplay between the methoxy and allyloxy groups on the aromatic ring influences its scent, making it a subject of interest for perfumers and flavor chemists seeking to develop novel sensory experiences. chemimpex.comperfumerflavorist.comperfumerflavorist.com
Analytical Chemistry Applications
The reactivity of the aldehyde group in this compound makes it a useful tool in analytical chemistry, particularly in the development of new reagents for visualization and identification of compounds.
Chromogenic Reagent Development for Thin Layer Chromatography
Thin-layer chromatography (TLC) is a widely used technique for the separation and identification of components in a mixture. sigmaaldrich.comumich.edu A crucial step in TLC analysis is the visualization of the separated compounds, which are often colorless. This is achieved by spraying the TLC plate with a chromogenic reagent that reacts with the analytes to produce colored spots.
While research has been conducted on the synthesis and application of similar aldehydes, such as 4-Acetyloxy-3-methoxy benzaldehyde, as chromogenic spraying reagents for the forensic identification of oils and fats, the direct application of this compound for this purpose is an area of ongoing investigation. rfppl.co.in The principle behind this application lies in the reaction of the aldehyde group with specific functional groups present in the analytes on the TLC plate, leading to the formation of colored products. For instance, anisaldehyde-based reagents are known to produce distinct colors with various classes of compounds like terpenes and steroids, aiding in their identification. nih.gov The development of new chromogenic reagents derived from this compound could offer enhanced sensitivity and selectivity for the detection of specific analytes in complex mixtures.
Structure Activity Relationship Sar Studies of 3 Allyloxy 4 Methoxybenzaldehyde Derivatives
Influence of the Allyloxy Group on Biological Activity and Reactivity
The allyloxy group, an ether linkage containing a reactive double bond, is a significant contributor to the molecule's characteristics. Aromatic ethers, the class to which 3-allyloxy-4-methoxybenzaldehyde belongs, are noted for their applications in the agrochemical sector, where they function as pesticides, herbicides, and fungicides. orientjchem.org The presence of the allyl group provides a site for further chemical modification. For instance, the terminal double bond can undergo various addition reactions, and the entire group can participate in rearrangements, such as the Claisen rearrangement, a common reaction for allyl aryl ethers. orientjchem.org This reactivity makes the allyloxy group a key handle for synthetic chemists looking to create more complex molecules. The introduction of this group in place of a hydroxyl group, for example in vanillin (B372448), alters the compound's polarity and hydrogen bonding capability, which can in turn influence its solubility and how it interacts with biological targets.
Role of the Methoxy (B1213986) Group in Chemical and Biological Contexts
The methoxy group (-OCH₃) is a small yet powerful substituent frequently found in natural products and pharmaceutical drugs. nih.gov Medicinal chemists often incorporate this group to enhance a molecule's therapeutic potential by positively influencing its binding to target proteins, improving its physicochemical properties, and optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. nih.govresearchgate.net
Key contributions of the methoxy group include:
Modulating Lipophilicity: The methoxy group increases lipophilicity compared to a hydroxyl group, which can affect how a compound crosses biological membranes. researchgate.net
Metabolic Stability: It can block a site that would otherwise be vulnerable to metabolic processes like glucuronidation, potentially increasing the compound's half-life in the body.
Conformational Control: The methoxy group can influence the preferred conformation of the molecule, which can be critical for fitting into the binding site of a specific enzyme or receptor.
In studies of related structures, such as 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the methoxy group is an integral part of the scaffold that leads to potent and selective inhibition of enzymes like 12-lipoxygenase. nih.gov This highlights the strategic importance of the methoxy substituent in the design of biologically active agents. nih.gov
Impact of the Aldehyde Functionality on Molecular Interactions
The aldehyde group (-CHO) is a primary determinant of the molecule's reactivity and biological interactions. It is a known electrophile and can readily react with nucleophiles. This reactivity is harnessed in various applications:
Antimicrobial Properties: Aldehyde groups are recognized for their effective antimicrobial properties and are used in high-level disinfection within healthcare settings. orientjchem.org
Synthetic Utility: The aldehyde is a versatile functional group for building larger, more complex molecules. For example, it can undergo condensation reactions, such as the Claisen-Schmidt condensation with acetophenones, to form chalcones, a class of compounds with significant pharmacological interest. researchgate.net It can also react with resorcinol (B1680541) to create calixarenes, which are macrocyclic compounds with various applications. orientjchem.org
Molecular Interactions: The oxygen atom of the aldehyde can act as a hydrogen bond acceptor, allowing it to form non-covalent interactions with biological targets like proteins and enzymes. These interactions are often crucial for a molecule's biological effect.
The aldehyde functionality of this compound makes it a valuable intermediate in the synthesis of diverse chemical structures with potential biological activities. orientjchem.org
Comparative Analysis with Structurally Related Benzaldehyde (B42025) Derivatives
To fully appreciate the structure-activity relationship of this compound, it is instructive to compare it with structurally similar compounds. The specific combination of substituents on the benzaldehyde core creates a unique profile of reactivity and potential bioactivity.
| Compound Name | Structure | Key Structural Differences from this compound | Impact on Properties |
|---|---|---|---|
| This compound | Reference Compound | Baseline properties defined by the interplay of the allyloxy, methoxy, and aldehyde groups. | |
| Vanillin (4-Hydroxy-3-methoxybenzaldehyde) | Features a hydroxyl group at position 4 instead of an allyloxy group. | The hydroxyl group can act as a hydrogen bond donor, increasing polarity. The allyl group in the target compound removes this ability and adds a site of unsaturation for further reactions. orientjchem.org | |
| 3-(Allyloxy)benzaldehyde | Lacks the methoxy group at position 4. nih.gov | The absence of the electron-donating methoxy group alters the electronic properties of the aromatic ring and the reactivity of the aldehyde. It also reduces the molecule's potential for specific interactions that the methoxy group enables. nih.govresearchgate.net | |
| 3-Benzyloxy-4-methoxybenzaldehyde | Features a benzyloxy group instead of an allyloxy group. researchgate.net | The benzyl (B1604629) group is bulkier and lacks the reactive double bond of the allyl group. This modification significantly changes the steric profile and removes the potential for reactions specific to the allyl group, while still serving as a synthetic precursor for compounds like chalcones. researchgate.net |
Future Research Directions and Translational Potential
Development of Novel Synthetic Pathways
Future research will likely focus on developing more efficient, sustainable, and diverse synthetic routes to 3-Allyloxy-4-methoxybenzaldehyde and its derivatives. While traditional Williamson ether synthesis from isovanillin (B20041) and allyl bromide is a common method, emerging strategies aim to improve yield, reduce waste, and utilize greener reaction conditions. prepchem.com
One promising direction is the advancement of biocatalytic synthesis . Enzymes, such as those from Nocardia species, have been shown to effectively catalyze the formation of vanillin (B372448) from precursors like ferulic acid and vanillic acid. nih.govnih.gov Future work could engineer enzymes to directly incorporate the allyloxy group or to perform the conversion with higher specificity and efficiency, potentially in whole-cell systems to minimize downstream processing. nih.gov Genetic engineering of enzymes, such as oxidases, has already shown success in producing vanillin from abundant agricultural waste, a strategy that could be adapted for its derivatives. chemistryviews.org
Furthermore, the exploration of green chemistry principles in the synthesis of related Schiff bases from 4-hydroxy-3-methoxybenzaldehyde (vanillin) highlights a trend towards using aqueous media and minimizing hazardous reagents, which can be applied to the synthesis of this compound. researchgate.netresearchgate.net The development of one-pot reactions and the use of readily available, renewable starting materials will be crucial. nih.gov
Exploration of Undiscovered Chemical Transformations
The chemical reactivity of this compound offers a rich landscape for discovering novel chemical transformations. The aldehyde group is a versatile handle for a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and other C-N bonds. The allyloxy group provides a site for reactions such as electrophilic additions, rearrangements (e.g., Claisen rearrangement), and cross-coupling reactions.
Future research could delve into previously unexplored transformations, such as:
Asymmetric catalysis: Developing chiral catalysts to control the stereochemistry of reactions involving the allyl group, leading to the synthesis of enantiomerically pure derivatives with potentially unique biological activities.
Photocatalysis: Utilizing light-driven reactions to activate the molecule in novel ways, enabling transformations that are not accessible through traditional thermal methods.
Multicomponent reactions: Designing one-pot reactions where this compound reacts with two or more other components to rapidly generate molecular complexity and build libraries of novel compounds.
These new transformations will expand the chemical space accessible from this platform chemical, providing a wider array of molecules for screening in various applications.
Expansion of Biological Activity Screening to New Disease Models
Vanillin and its derivatives have been reported to possess a range of biological activities, including antimicrobial and anticancer properties. The 1,4-benzoxazine scaffold, which can be synthesized from related precursors, has shown promise as a privileged structure in the development of anticancer agents. nih.gov Future research should systematically expand the biological screening of this compound and its derivatives against a broader range of disease models.
This includes:
Targeted cancer therapies: Investigating the efficacy of novel derivatives against specific cancer cell lines and in animal models of various cancers, including those that are resistant to current therapies.
Infectious diseases: Screening for activity against a wider spectrum of bacteria, fungi, and viruses, including drug-resistant strains.
Neurodegenerative diseases: Exploring the potential neuroprotective effects of these compounds in models of Alzheimer's and Parkinson's disease.
Inflammatory diseases: Evaluating the anti-inflammatory properties in relevant in vitro and in vivo models. chemimpex.com
The structural modifications enabled by novel synthetic pathways will be crucial in generating a diverse library of compounds for these expanded screening efforts.
Advanced Materials Development using this compound as a Building Block
The polymerizable allyl group and the potential for cross-linking through the aldehyde functionality make this compound an attractive building block for the development of advanced materials. chemimpex.com Vanillin-based polymers have already demonstrated interesting properties, such as high glass transition temperatures and antimicrobial activity. mdpi.com
Future research is poised to explore the creation of:
Stimuli-responsive polymers: Designing "smart" polymers that change their properties in response to external stimuli like temperature, pH, or light. mdpi.comresearchgate.netrsc.org These materials have potential applications in drug delivery, sensors, and soft robotics.
Shape-memory polymers: Developing bio-based polymers that can be programmed to remember and recover their original shape, with applications in biomedical devices and smart textiles. mdpi.com
Bio-based and degradable polymers: Synthesizing vitrimers and other polymers from this renewable resource that exhibit reprocessability and chemical degradability, contributing to a more circular economy. acs.org
Functional coatings: Incorporating the compound into coatings to impart specific properties such as antimicrobial activity, UV protection, or enhanced thermal stability. chemimpex.com
The ability to tune the properties of these materials by modifying the chemical structure of the monomer will be a key area of investigation.
Integration of Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental synthesis and testing offers a powerful strategy for the rational design of novel compounds derived from this compound. Computational tools can be used to predict the properties and activities of virtual compounds before they are synthesized in the lab, saving time and resources.
Future research will likely involve:
Molecular docking: Simulating the interaction of designed molecules with specific biological targets, such as enzymes or receptors, to predict their potential as therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) studies: Developing models that correlate the chemical structure of compounds with their observed biological activity to guide the design of more potent analogs.
Materials modeling: Using computational methods to predict the mechanical, thermal, and responsive properties of polymers derived from this compound.
This synergistic approach will accelerate the discovery and optimization of new molecules for a wide range of applications, from medicine to materials science. nih.gov
Sustainable and Scalable Production Methodologies
For this compound to realize its full translational potential, the development of sustainable and scalable production methods is paramount. Current laboratory-scale syntheses may not be economically viable or environmentally friendly for large-scale production.
Future research will focus on:
Biorefinery integration: Developing processes to produce this compound and its precursors from lignocellulosic biomass, a renewable and abundant feedstock. nih.govresearchgate.net
Continuous flow chemistry: Utilizing microreactors and continuous flow systems to improve reaction efficiency, safety, and scalability while minimizing waste.
Enzyme immobilization and recycling: Developing robust immobilized enzyme systems that can be reused for multiple reaction cycles, significantly reducing the cost of biocatalytic processes. colab.wsresearchgate.net
Techno-economic analysis: Evaluating the economic feasibility and environmental impact of different production routes to identify the most promising strategies for industrial implementation.
By addressing these challenges, researchers can pave the way for the cost-effective and environmentally responsible production of this versatile platform chemical.
Q & A
Q. What are the common synthetic routes for 3-Allyloxy-4-methoxybenzaldehyde?
- Methodological Answer : A widely used method involves the alkylation of 3-hydroxy-4-methoxybenzaldehyde with allyl bromide under basic conditions. For example, in a typical procedure, the phenolic hydroxyl group is deprotonated using potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone), followed by nucleophilic substitution with allyl bromide. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product . Alternative routes may involve protecting group strategies, such as benzylation followed by deprotection .
Q. How is this compound characterized structurally?
- Methodological Answer : Characterization typically includes:
- 1H/13C NMR : Recorded in deuterated solvents (e.g., DMSO-d6), with chemical shifts referenced to residual solvent peaks. The allyloxy group shows characteristic signals: δ ~5.8–6.1 ppm (vinyl protons), δ ~4.6 ppm (OCH2), and δ ~3.8 ppm (methoxy group) .
- FTIR : Key peaks include C=O stretch (~1680 cm⁻¹), aromatic C-H (~3050 cm⁻¹), and ether C-O (~1250 cm⁻¹) .
- HRMS : Confirms molecular ion ([M+H]+) and fragmentation patterns .
Q. What are the typical oxidation and reduction products of this compound?
- Methodological Answer :
- Oxidation : Using KMnO4 or CrO3 in acidic conditions converts the aldehyde to 3-allyloxy-4-methoxybenzoic acid. Reaction progress is monitored by the disappearance of the aldehyde proton (~10 ppm in 1H NMR) .
- Reduction : NaBH4 or LiAlH4 reduces the aldehyde to 3-allyloxy-4-methoxybenzyl alcohol, confirmed by the emergence of a hydroxyl proton (~1–5 ppm) and loss of the aldehyde signal .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while THF or ethanol may favor condensation reactions .
- Catalysis : Acetic acid (1–5 mol%) accelerates Schiff base formation with amines, as seen in hydrazone derivatives .
- Temperature Control : Reflux (70–80°C) improves reaction kinetics, while lower temperatures minimize side reactions (e.g., allyl group isomerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
